Technical Guide: Fmoc-D-Glu-OAll (α-Allyl Ester)
Technical Guide: Fmoc-D-Glu-OAll (α-Allyl Ester)
Structure, Properties, and Application in Cyclic Peptide Synthesis
Executive Summary
Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid building block used primarily in the solid-phase synthesis of head-to-tail cyclic peptides . Unlike standard amino acid derivatives, this molecule features an allyl ester protection on the α-carboxylic acid and a free γ-carboxylic acid side chain.
This unique protecting group pattern enables the Side-Chain Anchoring Strategy : the glutamic acid is attached to the solid support via its side chain, leaving the N-terminus available for chain elongation and the C-terminus (protected by the allyl group) available for orthogonal deprotection and subsequent on-resin cyclization.
Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.
Chemical Identity & Structural Analysis
Nomenclature Alert: α-Allyl vs. γ-Allyl
CRITICAL: Distinction between the α-allyl and γ-allyl isomers is paramount. Confusing these two reagents will result in failed synthesis (incorrect cyclization topology).
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Fmoc-D-Glu-OAll (This Guide):
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Fmoc-D-Glu(OAll)-OH (Common Alternative):
Physicochemical Profile[4]
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester |
| Abbreviation | Fmoc-D-Glu-OAll |
| CAS Number | 204251-86-5 |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Chirality | D-Enantiomer |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |
| Purity (HPLC) | ≥ 98.0% |
| Optical Rotation | [α]²⁰D dependent on solvent (typically negative in DMF) |
Strategic Utility: The Side-Chain Anchoring Strategy
The primary utility of Fmoc-D-Glu-OAll lies in its ability to facilitate Head-to-Tail Cyclization on a solid support.
The Challenge
Cyclizing a peptide head-to-tail (N-terminus to C-terminus) in solution often leads to dimerization or oligomerization. Performing this reaction on a solid support (pseudo-dilution effect) favors intramolecular reaction. However, the peptide must be attached to the resin via a side chain to leave both termini free for cyclization.
The Solution
Fmoc-D-Glu-OAll allows the peptide to be anchored to the resin via the Glutamic acid side chain (γ-COOH).
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Anchoring: The free γ-COOH is coupled to a hydroxyl-functionalized resin (e.g., Wang Resin) or amine resin (e.g., Rink Amide).
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Elongation: The peptide chain is grown from the N-terminus (Fmoc removal).
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Orthogonal Deprotection: The C-terminal α-Allyl group is removed using Palladium(0), which does not affect the side-chain anchor or Fmoc groups.
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Cyclization: The free N-terminus attacks the now-free C-terminus.
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Cleavage: The completed cyclic peptide is cleaved from the resin at the side chain (converting the Glu residue to Gln or Glu depending on the resin/linker).
Workflow Visualization
Figure 1: Solid-Phase Peptide Synthesis workflow utilizing Fmoc-D-Glu-OAll for head-to-tail cyclization via side-chain anchoring.[4][10][11][12][13]
Experimental Protocols
Resin Loading (Anchoring)
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Resin: Wang Resin (for Glu acid C-terminus) or Rink Amide (for Gln amide C-terminus).
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Reagents: Fmoc-D-Glu-OAll (3-5 eq), DIC (3-5 eq), DMAP (0.1 eq).
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Solvent: DMF/DCM (1:1).
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Procedure:
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Swell resin in DCM for 30 min.
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Dissolve amino acid and DIC in minimal DMF.
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Add solution to resin, followed by catalytic DMAP.
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Shake at room temperature for 2-4 hours.
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Wash resin (DMF x3, DCM x3).
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Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.
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Allyl Deprotection (Palladium Catalysis)
The allyl ester is orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups. It is removed using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a scavenger to trap the allyl cation.
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Catalyst: Pd(PPh₃)₄ (0.1 - 0.2 eq).
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Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) OR N-Methylmorpholine (NMM) / Acetic Acid.
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Solvent: Dry DCM (preferred) or DMF.
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Procedure:
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Wash resin with dry DCM to remove traces of DMF (which can coordinate Pd).
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Prepare solution: Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM under Argon.
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Add to resin and shake for 30 minutes in the dark (Pd is light sensitive).
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Drain and repeat the treatment (2 x 30 min).
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Crucial Wash: Wash extensively to remove Pd residues:
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DCM x3
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0.5% Sodium Diethyldithiocarbamate (in DMF) x2 (Chelates Pd)
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DMF x5
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Mechanism of Allyl Removal
The reaction proceeds via a π-allyl palladium complex intermediate. The scavenger (nucleophile) attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carboxylate.
Figure 2: Catalytic cycle of Palladium-mediated allyl deprotection.
Storage and Stability
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Temperature: Store at +2°C to +8°C.
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Atmosphere: Desiccate; moisture sensitive.
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Light: Protect from light (Fmoc group stability).
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Shelf Life: 2 years if stored properly. Re-test purity (HPLC) before critical syntheses.
References
- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
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Grieco, P., et al. (2001). "Fmoc-Glu-OAll: A versatile building block for the synthesis of head-to-tail cyclic peptides." Journal of Peptide Science.
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of protecting group stability and removal conditions).
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Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides." Tetrahedron Letters, 41(32), 6115-6119. (Methodology for Pd-catalyzed deprotection).
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PubChem Compound Summary. "Fmoc-D-Glu-OAll (CAS 204251-86-5)."[2] National Center for Biotechnology Information.
Sources
- 1. Fmoc-D-glutamic acid alpha-allyl ester | CAS 204251-86-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid | C23H23NO6 | CID 51340504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-D-Glu-OAll [bapeks.com]
- 4. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. testing.chemscene.com [testing.chemscene.com]
- 8. 204251-33-2 Fmoc-D-Glu(OAll)-OH AKSci V4218 [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans Candida Species [mdpi.com]
- 11. KR20230092906A - Novel CXCR4 targeting compounds - Google Patents [patents.google.com]
- 12. WO2022082312A1 - Novel cxcr4-targeting compounds - Google Patents [patents.google.com]
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